The synthesis of 1-tert-butyl 3-ethyl 2-(3-nitropyridin-4-yl)propanedioate can be approached through several methods, typically involving the alkylation of malonic acid derivatives or their esters.
The molecular structure of 1-tert-butyl 3-ethyl 2-(3-nitropyridin-4-yl)propanedioate can be described as follows:
The compound's structure has been confirmed through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .
1-Tert-butyl 3-ethyl 2-(3-nitropyridin-4-yl)propanedioate participates in various chemical reactions due to its functional groups:
These reactions often require specific conditions such as temperature control and pH adjustments to optimize yields and selectivity .
The mechanism of action for compounds like 1-tert-butyl 3-ethyl 2-(3-nitropyridin-4-yl)propanedioate is primarily related to its ability to interact with biological targets:
Studies have shown that similar nitropyridine derivatives exhibit significant activity against various biological targets, including enzymes involved in cancer pathways .
1-Tert-butyl 3-ethyl 2-(3-nitropyridin-4-yl)propanedioate finds applications in several scientific domains:
It serves as a building block for synthesizing biologically active compounds, particularly in drug discovery programs targeting cancer and infectious diseases.
Due to its structural features, it may also be explored for developing new agrochemicals that enhance crop protection against pests or diseases.
Potential applications include the development of novel materials with specific electronic properties owing to the presence of the nitropyridine ring .
The compound 1-Tert-butyl 3-ethyl 2-(3-nitropyridin-4-yl)propanedioate is a diester derivative of malonic acid asymmetrically substituted with tert-butyl and ethyl ester groups. Its systematic IUPAC name, 3-O-tert-butyl 1-O-ethyl 2-(3-nitropyridin-4-yl)propanedioate, explicitly defines the ester linkages and the position of the nitropyridinyl substituent. The numbering assigns position "1" to the ethyl ester and "3" to the tert-butyl ester, reflecting standard malonate nomenclature [1]. Common synonyms include:
The CAS Registry Number 932702-14-2 uniquely identifies this compound in chemical databases [1].
The molecule integrates three key moieties:
CCOC(=O)C(C1=C(C=NC=C1)[N+](=O)[O-])C(=O)OC(C)(C)C [1] DYROSYKMPSCHIP-UHFFFAOYSA-N [1] Table 1: Key Structural Identifiers
| Identifier | Value |
|---|---|
| CAS No. | 932702-14-2 |
| Molecular Formula | C₁₄H₁₈N₂O₆ |
| Molecular Weight | 310.30 g/mol |
| SMILES | CCOC(=O)C(C1=C(C=NC=C1)N+[O-])C(=O)OC(C)(C)C |
| InChIKey | DYROSYKMPSCHIP-UHFFFAOYSA-N |
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: